Ici 63197 (ICI 63197) is a synthetic compound recognized for its role as a selective inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). [, , , , , , ] This compound plays a crucial role in scientific research, particularly in investigating the physiological effects of cAMP and exploring its involvement in various cellular processes.
The synthesis of 2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves several methods:
The synthesis can be scaled for industrial production by optimizing these parameters while maintaining similar reaction conditions .
The molecular structure of 2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one features:
The compound exhibits a planar structure due to the conjugated system formed by the triazole and pyrimidine rings. This planarity is essential for its biological activity as it facilitates interactions with target enzymes .
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions:
The primary mechanism of action for 2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is its inhibition of phosphodiesterase type 4. By inhibiting this enzyme:
The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation.
The applications of 2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one are diverse:
Condensation of 3(5)-amino-1,2,4-triazole (AT) with β-dicarbonyl or β-ketoester derivatives represents the cornerstone synthesis for constructing the triazolopyrimidine core. This one-pot cyclocondensation exploits the nucleophilicity of the exocyclic amino group and the basicity of ring nitrogen atoms in aminotriazole, enabling electrophilic attack at the β-carbon of carbonyl compounds. For 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, propyl acetoacetate serves as the optimal partner, where the ketone carbonyl undergoes nucleophilic addition followed by dehydration and ring annulation [5] [9]. Regioselectivity is inherently governed by the electronic asymmetry of the diketone: the methyl group adjacent to the ester directs electrophilicity toward the ketone carbonyl, ensuring C6-methylation. Solvent choice critically influences cyclization efficiency. Polar aprotic solvents like DMF facilitate higher conversions (75–82%) compared to ethanol (50–65%) due to enhanced solubility of intermediates and superior dehydration kinetics. Acid catalysis (e.g., p-TsOH) accelerates ring closure but risks N1-alkylation side products, whereas base-mediated conditions (e.g., K₂CO₃) improve regiocontrol at the expense of prolonged reaction times (8–12 h) [1] [5].
Table 1: Solvent and Catalyst Optimization for Condensation Synthesis
Aminotriazole | Carbonyl Partner | Solvent | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|---|---|
5-AT | Ethyl acetoacetate | Ethanol | None | 80 | 52 | 8:1 (C6-Me : C7-Me) |
5-AT | Propyl acetoacetate | DMF | p-TsOH | 110 | 78 | >20:1 |
3-AT | Ethyl benzoylacetate | Toluene | Piperidine | 100 | 63 | 6:1 (C6-Ph : C7-Ph) |
Post-condensation modifications further diversify the scaffold. N-alkylation at the 4-position (e.g., propyl iodide) requires anhydrous K₂CO₃ in acetone to achieve 85–90% substitution without ring degradation [9]. Halogenation at C7 using POCl₃/PCl₅ enables electrophilic aromatic substitution, though harsh conditions may degrade sensitive substituents.
Microwave irradiation revolutionizes triazolopyrimidine synthesis by replacing conductive heating with dielectric energy transfer. This method directly excites polar molecules (e.g., aminotriazole, DMF), inducing rapid, uniform temperature increases that bypass conventional thermal gradients. For cyclocondensations forming 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, microwave protocols reduce reaction times from hours to minutes while boosting yields by 17–25% [2] [9]. Key advantages include precise temperature modulation, suppression of thermal decomposition pathways, and acceleration of rate-limiting dehydration steps. A representative protocol involves irradiating a DMF mixture of 5-aminotriazole and propyl acetoacetate (1:1.2 ratio) with K₂CO₃ at 140°C for 10–15 minutes, achieving 88% isolated yield versus 62% under 3-hour reflux [9].
Table 2: Microwave vs. Conventional Synthesis of Triazolopyrimidines
Compound Class | Conventional Method | Microwave Method | Yield Increase (%) | Time Reduction |
---|---|---|---|---|
Thiazolo[3,2-a]pyrimidines | 24 h, 48–55% yield | 10 min, 68–85% yield | 20–30 | 144-fold |
Thiazolodipyrimidines | 8 h, 37–50% yield | 15 min, 69–82% yield | 23–32 | 32-fold |
4-Propyl-Triazolopyrimidine | 3 h, 62% yield | 10 min, 88% yield | 26 | 18-fold |
Solvent-free microwave techniques further enhance sustainability. Neat mixtures of aminotriazole and β-ketoesters adsorbed on silica gel achieve near-quantitative conversions in ≤5 minutes by eliminating molecular diffusion barriers. However, scalability remains constrained by penetration depth limitations in single-mode reactors. Industrial applications employ multi-batch processors or continuous-flow microwave systems to circumvent this [3] [9].
Continuous-flow reactors address batch synthesis limitations for triazolopyrimidines through precise residence time control, unmatched heat/mass transfer, and inherent safety. The synthesis of 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one exemplifies this: a two-stage system combines initial condensation at 110°C (PFA coil reactor, 15 min residence time) with inline separation and N-alkylation in a Corning® Advanced-Flow™ reactor [4] [6]. Key innovations include:
Table 3: Flow Reactor Parameters for Triazolopyrimidine Synthesis
Reaction Stage | Reactor Type | Temp (°C) | Pressure (bar) | Residence Time | Conversion (%) |
---|---|---|---|---|---|
Cyclocondensation | PFA coil (10 mL) | 110 | 3.0 | 15 min | 92 |
N-Alkylation | AFR Module | 70 | 1.5 | 8 min | 98 |
Acid Quench | Static Mixer | 25 | 1.0 | 30 sec | 100 |
Flow systems excel in hazardous intermediate management. Azide-based triazole precursors, avoided in batch due to explosion risks, are safely generated in situ using microfluidic azidation modules (e.g., Corning G1 reactor) with sub-second quenching [4] [6]. Photochemical and electrochemical functionalizations—challenging in batch—are seamlessly integrated, exemplified by anodic decarboxylation to introduce C7-alkyl chains. Industrial adoption is accelerating, with Lonza’s Mini-Monoplant™ technology achieving metric-ton production of related triazolopyrimidine APIs [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: